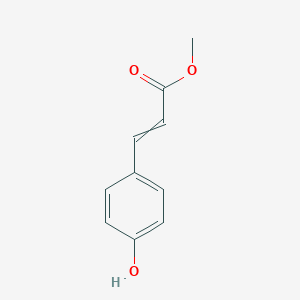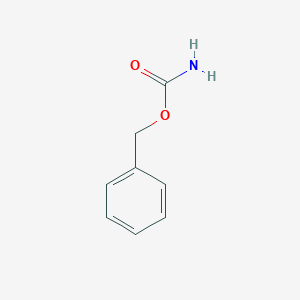
Benzyl carbamate
Vue d'ensemble
Description
Benzyl carbamate is an organic compound with the formula C6H5CH2OC(O)NH2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines .
Synthesis Analysis
Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a reagent for the nucleophilic introduction of an amino-protected group . Benzyl carbamates can be considered as a benzyloxycarbonyl (otherwise known as carbobenzyloxy, Cbz or Z) protecting group for amino groups .Molecular Structure Analysis
The molecular formula of Benzyl carbamate is C8H9NO2 . The average mass is 151.163 Da and the monoisotopic mass is 151.063324 Da .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis
Benzyl carbamate is a white solid . It has a molar mass of 151.165 g·mol−1 . It has a melting point of 88 °C . It is moderately soluble in water . The density is 1.2±0.1 g/cm3 . The boiling point is 318.7±21.0 °C at 760 mmHg .Applications De Recherche Scientifique
Protected Form of Ammonia in Primary Amine Synthesis Benzyl carbamate serves as a protected form of ammonia during the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O)~N~H~2~ group can be selectively removed using Lewis acids.
High Energy Density Materials (HEDMs)
Benzyl carbamate is involved in the synthesis of caged compounds, specifically aza- and oxaazaisowurtzitanes. These compounds serve as precursors for HEDMs. The focus lies on investigating the formation processes and synthetic conditions of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives, including the highly efficient and domesticated HEDM, 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20).
Cascade Condensation with Glyoxal
Benzyl carbamate undergoes acid-catalyzed condensation with glyoxal (in a 2:1 ratio) in various polar protic and aprotic solvents. This study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives. Additionally, it identified solvents suitable for finding the formation conditions of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives.
Isotopically Labeled Esters and Amides
Strategies to access isotopically labeled esters and amides are essential for clinical trials. Benzyl carbamate plays a role in enriching the active pharmaceutical ingredient (API) with isotopes for pharmacokinetic studies related to adsorption, metabolism, and elimination (ADME).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzyl carbamate is an experimental small molecule .
Mode of Action
It is known that benzyl carbamate can be used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .
Biochemical Pathways
It’s known that benzyl carbamate is involved in the synthesis of primary amines . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It is known that benzyl carbamate is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
It is known that benzyl carbamate can be used in the synthesis of primary amines
Action Environment
The action of benzyl carbamate can be influenced by environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and bioavailability
Propriétés
IUPAC Name |
benzyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDIJCNWFYVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211159 | |
| Record name | Benzyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl carbamate | |
CAS RN |
621-84-1 | |
| Record name | Benzyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 621-84-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7890Q001S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzyl carbamate?
A1: Benzyl carbamate has a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol.
Q2: How do C-H···X interactions influence the crystal packing of benzyl carbamate?
A2: Benzyl carbamate molecules arrange themselves in layers connected by C-H···π interactions, while within each layer, stronger hydrogen bonding dominates. PIXEL analysis reveals that the combination of C-H···X (X = O, N, or π) interactions exhibits comparable energy to hydrogen bonding, playing a crucial role in layer geometry and assembly [].
Q3: Can benzyl carbamate undergo reactions with formaldehyde?
A3: Yes, under basic conditions (potassium hydroxide) in a dioxane/water solution, benzyl carbamate reacts with formaldehyde to yield N-methylol derivatives. This reaction follows a specific rate equation and exhibits a dependence on substituents, as demonstrated by Hammett's equation [].
Q4: Can benzyl carbamate be used in Suzuki-Miyaura coupling reactions?
A4: Yes, benzyl carbamate participates in Suzuki-Miyaura coupling reactions with arylboronic acids using an N-heterocyclic carbene-palladium(II)-1-methylimidazole complex as a catalyst. This reaction, conducted in water, provides an environmentally friendly approach to synthesize diarylmethane derivatives [].
Q5: How does the counterion influence the gold(I)-phosphine catalyzed hydroamination of 1,3-dienes with benzyl carbamate?
A5: The counterion, specifically triflate, plays a crucial role in the proton-transfer step. Theoretical studies suggest that the triflate anion assists in benzyl carbamate tautomerization by acting as a proton shuttle, leading to a lower energy barrier for this step and facilitating the reaction [].
Q6: Can benzyl carbamate be used in the synthesis of benzofurans?
A6: Yes, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans utilizes benzyl carbamate. It reacts with 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles under basic conditions to form α-(het)aroyl-α-(2-bromoaryl)acetonitriles, which subsequently undergo copper-catalyzed intramolecular O-arylation to yield the desired benzofurans [].
Q7: How is benzyl carbamate used in the synthesis of phosphonopeptides?
A7: Benzyl carbamate participates in phospha-Mannich reactions with aldehydes and methyl dichlorophosphite. Subsequent aminolysis with amino acid esters or alcoholysis with hydroxyl acid esters yields N-Cbz (benzyloxycarbonyl)-protected phosphonopeptides or phosphonodepsipeptides [].
Q8: Can benzyl carbamate be transformed into alpha-azidobenzeneacetamides?
A9: Yes, benzyl carbamates (Z-protected secondary amines) can be converted into the corresponding alpha-azidobenzeneacetamides through sequential treatment with lithium diisopropylamide (LDA), diphenyl phosphorochloridate (DPPCl), and NaN3 []. This transformation is proposed to occur through a mechanism involving a ring closure of a benzylic anion to generate an oxirane intermediate.
Q9: How is benzyl carbamate used in the synthesis of homoallylic carbamates?
A10: A three-component condensation reaction involving an aldehyde, benzyl carbamate, and allyltrimethylsilane, catalyzed by Scandium triflate, leads to the formation of the corresponding N-Cbz protected homoallylic amine. This reaction highlights the versatility of benzyl carbamate as a building block in organic synthesis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

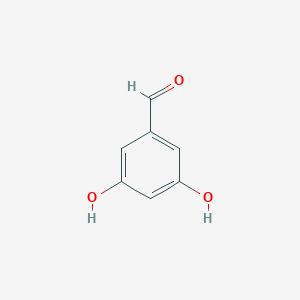

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
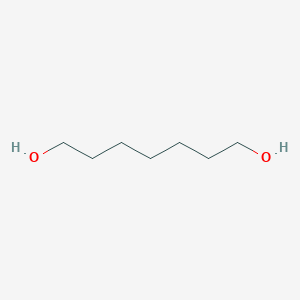
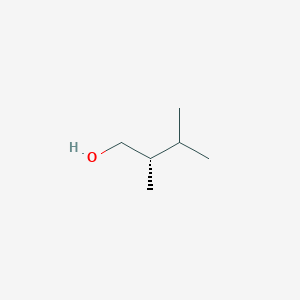
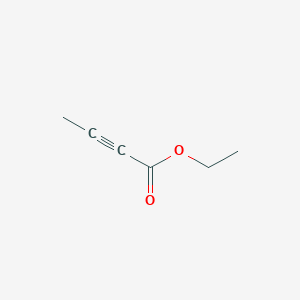





![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)
